3-Fluoro-2-hydroxy-6-methylbenzaldehyde
Overview
Description
3-Fluoro-2-hydroxy-6-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H7FO2 It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxy-6-methylbenzaldehyde can be achieved through several methods. One common approach involves the selective fluorination of 2-hydroxy-6-methylbenzaldehyde. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atom at the desired position on the aromatic ring.
Another method involves the formylation of 3-fluoro-2-hydroxy-6-methylbenzene. This can be achieved using the Vilsmeier-Haack reaction, where the aromatic compound is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating and formylating agents, as well as reaction solvents and temperatures, is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-6-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can lead to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Fluoro-2-hydroxy-6-methylbenzoic acid.
Reduction: 3-Fluoro-2-hydroxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-hydroxy-6-methylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It can be used in the synthesis of functional materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its potential biological activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-6-methylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methylbenzaldehyde: Lacks the hydroxyl group, which can affect its reactivity and biological activity.
3-Fluoro-2-methylbenzaldehyde:
2-Hydroxy-6-methylbenzaldehyde: Lacks the fluorine atom, which can influence its chemical reactivity and interactions with biological targets.
Uniqueness
3-Fluoro-2-hydroxy-6-methylbenzaldehyde is unique due to the combination of the fluorine atom, hydroxyl group, and aldehyde functional group on the aromatic ring. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
3-fluoro-2-hydroxy-6-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-7(9)8(11)6(5)4-10/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOCLONADYYGAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873011-47-3 | |
Record name | 3-fluoro-2-hydroxy-6-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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